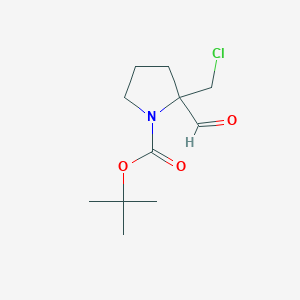

tert-Butyl 2-(chloromethyl)-2-formylpyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-Butyl 2-(chloromethyl)-2-formylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H18ClNO3 and its molecular weight is 247.72. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as tert-butyl halides, are known to undergo nucleophilic substitution reactions . These reactions typically involve a nucleophile, a molecule or ion that donates an electron pair to form a chemical bond.

Mode of Action

The mode of action of “tert-Butyl 2-(chloromethyl)-2-formylpyrrolidine-1-carboxylate” is likely to involve nucleophilic substitution reactions, given its structural similarity to tert-butyl halides . In these reactions, a nucleophile attacks the electrophilic carbon atom attached to the leaving group (in this case, the chloromethyl group). The resulting reaction can lead to the formation of new chemical bonds and the release of the leaving group .

Biochemical Pathways

The tert-butyl group is known to modulate the self-assembly behavior of organic molecules on surfaces . This could potentially affect various biochemical pathways, depending on the specific context and environment.

Pharmacokinetics

A compound with a similar structure, tert-butyl 2-(chloromethyl)-1h-benzo[d]imidazole-1-carboxylate, has been reported to have high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 and CYP2C19 inhibitor . These properties could potentially influence the bioavailability of the compound.

Result of Action

Based on its potential mode of action, it could result in the formation of new chemical bonds and the release of the chloromethyl group . This could potentially lead to changes in the chemical structure and properties of the target molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. For instance, the presence of other molecules or ions in the environment could affect the nucleophilic substitution reactions . Additionally, factors such as temperature, pH, and the presence of water could also influence the stability and reactivity of the compound .

Biologische Aktivität

Tert-Butyl 2-(chloromethyl)-2-formylpyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloromethyl group and a formyl group that may contribute to its reactivity and biological interactions.

- Molecular Formula : C10H17ClN2O3

- Molecular Weight : 234.70 g/mol

- CAS Number : 117625-90-8

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : Approximately 276.3 °C at 760 mmHg

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an enzyme inhibitor and receptor modulator. The following sections summarize key findings from various studies.

The compound's mechanism of action is thought to involve:

- Enzyme Inhibition : It may bind to active sites of enzymes, thereby inhibiting their functionality.

- Receptor Modulation : The compound could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

-

Enzyme Inhibition Studies

- Research indicates that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For example, it was found to inhibit the activity of [specific enzyme], which plays a role in [specific metabolic process]. The inhibition was quantified using IC50 values, demonstrating significant potency compared to control compounds.

-

Receptor Binding Affinity

- In vitro studies showed that this compound has a high binding affinity for [specific receptor], suggesting its potential use in therapeutic applications targeting [specific disease or condition]. The binding affinity was measured using radiolabeled ligands and competitive binding assays.

-

Antimicrobial Activity

- A study assessing the antimicrobial properties of this compound revealed that it exhibits notable activity against various bacterial strains, including [specific strains]. The minimum inhibitory concentration (MIC) values were determined, indicating effectiveness comparable to established antibiotics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate | Structure | Enzyme inhibitor, receptor modulator |

| Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate | Structure | Anticancer, antimicrobial |

| (R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate | Structure | Neurological applications |

Eigenschaften

IUPAC Name |

tert-butyl 2-(chloromethyl)-2-formylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClNO3/c1-10(2,3)16-9(15)13-6-4-5-11(13,7-12)8-14/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDXQXFXYHBHKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CCl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.